molecular formula C18H21N5O3 B2950488 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE CAS No. 1428351-40-9

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B2950488
CAS No.: 1428351-40-9
M. Wt: 355.398
InChI Key: CTEVMJRSGDDHGU-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin and pyrimidinyl intermediates, followed by their coupling with piperazine and subsequent carboxamide formation. Common reagents used in these reactions include:

    Benzodioxin precursors: These are often synthesized through cyclization reactions involving catechols and epoxides.

    Pyrimidinyl intermediates: These can be prepared via condensation reactions involving aldehydes and amidines.

    Coupling reagents: Agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) are used to facilitate the coupling of intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogenating agents or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted piperazine carboxamides.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PYRIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(PYRIMIDIN-2-YL)PIPERAZINE-1-CARBOXAMIDE

Uniqueness

Compared to similar compounds, N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-4-(5-METHYLPYRIMIDIN-4-YL)PIPERAZINE-1-CARBOXAMIDE may exhibit unique properties due to the presence of the 5-methylpyrimidinyl group. This structural feature can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-13-11-19-12-20-17(13)22-4-6-23(7-5-22)18(24)21-14-2-3-15-16(10-14)26-9-8-25-15/h2-3,10-12H,4-9H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEVMJRSGDDHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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